1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives, such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine , are a class of chemical compounds which have been studied for various applications. They are often used in the synthesis of pharmaceuticals . Some piperazine derivatives are known to act as serotonin receptor agonists or dopamine transporter ligands .
Synthesis Analysis
While the specific synthesis process for “1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine” is not available, similar compounds are typically synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Pharmacological Research and Development
Piperazine derivatives have garnered attention in pharmacological research due to their versatile chemical structure, allowing for modifications that lead to various therapeutic effects. Research has shown that certain piperazine compounds, such as Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), act as cellular anti-ischemic agents. These compounds are capable of preventing ATP decrease, limiting intracellular acidosis, protecting against oxygen-free radical-induced toxicity, and inhibiting neutrophil infiltration, indicating their potential in treating ischemic conditions (Blardi, Patrizia et al., 2002).
Neurological Applications
In neurological research, piperazine derivatives have been explored for their interactions with various neurotransmitter systems, indicating their potential in addressing disorders such as depression, anxiety, and neurodegenerative diseases. For instance, studies involving the subjective effects of Trifluoromethylphenyl piperazine (TFMPP) in human males suggest that TFMPP and by extension, related piperazine compounds, could influence serotonin receptor activities, offering insights into their applications in treating mood disorders (R. Jan et al., 2010).
Oncological Research
The metabolic pathways and disposition of piperazine-containing drugs, such as Venetoclax, have been extensively studied, highlighting the drug's mechanism in inhibiting the B-cell lymphoma-2 (Bcl-2) protein. These findings support the development of targeted therapies for hematologic malignancies, underscoring the importance of piperazine derivatives in oncology (Hong Liu et al., 2017).
Toxicology and Safety
Piperazine compounds have also been studied for their toxicological profiles, as evidenced by research on occupational exposure to piperazine and its potential for in vivo nitrosation, forming N-mononitrosopiperazine. Such studies are crucial for understanding the safety and environmental impact of these compounds, guiding regulatory and safety guidelines (A. Tricker et al., 1991).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, potentially influencing neurotransmission, enzyme activity, and cellular signaling .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c24-18-5-7-21(8-6-18)31-23-9-4-17(14-22(23)28(29)30)16-26-10-12-27(13-11-26)20-3-1-2-19(25)15-20/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOIDRCXAVJIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.